![molecular formula C11H18N2O2 B137927 Cyclo(D-Leu-L-Pro) CAS No. 36238-67-2](/img/structure/B137927.png)
Cyclo(D-Leu-L-Pro)
Overview
Description
Cyclo(D-Leu-L-Pro) is an organooxygen and organonitrogen compound. It is functionally related to an alpha-amino acid . It is a natural product found in Sedum sarmentosum .
Synthesis Analysis
Cyclo(D-Leu-L-Pro) has been synthesized in various studies. For instance, one study identified two volatile cyclic dipeptides, cyclo(L-Leu-L-Pro) and cyclo(L-Pro-L-Pro), from the complex mixture of a chemical signal in terrestrial vertebrates . Another study synthesized cyclo(L-Pro-L-Leu) using a methylated leucine and a fmoc strategy .Molecular Structure Analysis
The molecular formula of Cyclo(D-Leu-L-Pro) is C11H18N2O2 . The IUPAC name is (3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The molecular weight is 210.27 g/mol .Physical And Chemical Properties Analysis
Cyclo(D-Leu-L-Pro) has a molecular weight of 210.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 210.136827821 g/mol .Scientific Research Applications
1. Nematocide for Control of Meloidogyne incognita Cyclo(D-Pro-L-Leu) has been identified in Bacillus amyloliquefaciens culture and recognized to have nematocidal activity . The exposure of the bacterial culture supernatant and crude extract to Meloidogyne incognita significantly inhibited the hatching of eggs and caused the mortality of second-stage juveniles .
Antifungal Activities against Colletotrichum orbiculare
Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro) derived from Pseudomonas sesami BC42 have shown significant antifungal activities . They effectively inhibited the germination of conidia and appressorium formation and reduced leaf lesion size caused by C. orbiculare .
Antimicrobial Activity
Cyclo(L-Leu-L-Pro) is a diketopiperazine metabolite that has been isolated from various bacterial and fungal species including Streptomyces . It is active against twelve strains of vancomycin-resistant enterococci (VRE) with MIC values of 12.5 µg/ml .
Anticancer Activity
Cyclo(L-Leu-L-Pro) inhibits growth of K562, HL-60, and U937 leukemia cells in a concentration-dependent manner when used at concentrations of 1-500 µg/ml .
Antifouling Activity
Cyclo(L-Leu-L-Pro) has antifouling activity, inhibiting attachment of B. amphitrite larva with an EC 50 value of 0.15 mM .
Biocontrol Applications in Agriculture
The cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) derived from P. sesami BC42 may be promising candidates for biocontrol applications in agriculture . They can be used as effective alternatives to synthetic chemical pesticides, owing to their reduced toxicity and higher biodegradability in natural environments .
Mechanism of Action
Cyclo(D-Leu-L-Pro) has been found to have nematocidal activity. In a study, various concentrations of cyclo(D-Pro-L-Leu) were investigated for their effect on the hatching of eggs and mortality of second-stage juveniles . Another study suggested a potential semiochemical role of cyclo(L-Pro-L-Pro) and a modulating effect of cyclo(L-Leu-L-Pro) that may depend on the relative concentration of both compounds in the chemical signal .
Future Directions
properties
IUPAC Name |
(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157974 | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(D-Leu-L-Pro) | |
CAS RN |
36238-67-2 | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformational properties of Cyclo(D-Leu-L-Pro)?
A1: Cyclo(D-Leu-L-Pro) exhibits interesting conformational behavior. While it adopts a C2-symmetric conformation in chloroform solution [], it appears to favor a C4-symmetric conformation in nuclear magnetic resonance (NMR) spectroscopy due to rapid intramolecular transformations occurring faster than the NMR timescale []. This conformational flexibility might play a role in its interactions with other molecules.
Q2: Has Cyclo(D-Leu-L-Pro) been identified in natural sources, and does it exhibit any biological activities?
A2: Yes, Cyclo(D-Leu-L-Pro) has been identified as one of the metabolites produced by Lactiplantibacillus plantarum 124, a bacterium known for its antifungal properties []. The cell-free supernatant of L. plantarum 124, containing Cyclo(D-Leu-L-Pro) and other compounds, exhibited significant antifungal activity against Aspergillus flavus and Penicillium sp. []. This finding suggests that Cyclo(D-Leu-L-Pro) might contribute to the antifungal properties of the bacterial supernatant, although further investigation is needed to confirm its specific role.
Q3: Are there any known structural isomers of Cyclo(D-Leu-L-Pro) with distinct biological effects?
A3: Research has identified three isomers of the cyclic dipeptide cyclo(Leu-Pro): cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro) []. Notably, these isomers exhibit varying degrees of antifungal activity against Colletotrichum orbiculare. While cyclo(L-Leu-L-Pro) shows the most potent inhibition of conidia germination and appressorium formation, cyclo(D-Leu-D-Pro) also demonstrates significant antifungal effects []. In contrast, cyclo(D-Leu-L-Pro) does not appear to have significant antifungal activity against C. orbiculare []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these cyclic dipeptides.
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